![molecular formula C19H22N2O4 B2419700 N1-(3-hydroxy-3-phenylpropyl)-N2-(3-methoxybenzyl)oxalamide CAS No. 1396790-86-5](/img/structure/B2419700.png)
N1-(3-hydroxy-3-phenylpropyl)-N2-(3-methoxybenzyl)oxalamide
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Description
N1-(3-hydroxy-3-phenylpropyl)-N2-(3-methoxybenzyl)oxalamide, also known as HPP-3, is a chemical compound that has been studied for its potential therapeutic uses. This compound belongs to the class of oxalamide derivatives, which have been found to possess various biological activities.
Scientific Research Applications
- Anticancer Properties : Studies have explored the compound’s potential as an anticancer agent. Its structural features may interfere with cancer cell growth or induce apoptosis .
- Drug Delivery : Researchers investigate its use as a drug carrier due to its amphiphilic nature. By modifying the compound, it could enhance targeted drug delivery .
- Polymer Synthesis : The compound’s oxalamide moiety can serve as a building block for designing novel polymers. These polymers may find applications in materials with specific mechanical, thermal, or optical properties .
- Hydrogels : Hydrogels based on this compound could be used in tissue engineering, wound healing, or drug release systems .
- Chiral Catalysts : Researchers have explored the compound’s chiral properties for asymmetric synthesis. It may serve as a catalyst in enantioselective reactions .
- Neuroprotective Effects : Some studies suggest that the compound exhibits neuroprotective properties. It could potentially mitigate oxidative stress or inflammation in neurodegenerative diseases .
- Biodegradability : Investigating the compound’s biodegradability and environmental impact is crucial. If it proves environmentally friendly, it could be used in sustainable applications .
- Enzyme Inhibition : Researchers explore whether the compound inhibits specific enzymes. Understanding its interactions with biological targets could lead to therapeutic applications .
- Molecular Docking Studies : Computational simulations can predict the compound’s binding affinity to specific proteins. Such studies guide drug design and optimization .
Biomedical Research
Materials Science
Organic Synthesis
Pharmacology
Environmental Science
Chemical Biology
Computational Chemistry
Pharmaceutical Formulation
properties
IUPAC Name |
N-(3-hydroxy-3-phenylpropyl)-N'-[(3-methoxyphenyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-25-16-9-5-6-14(12-16)13-21-19(24)18(23)20-11-10-17(22)15-7-3-2-4-8-15/h2-9,12,17,22H,10-11,13H2,1H3,(H,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMYUPOFJXFYUQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)C(=O)NCCC(C2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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